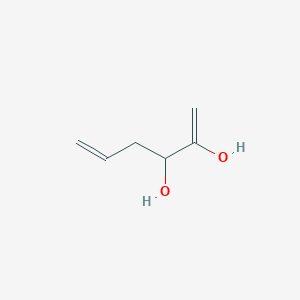

1,5-Hexadiene-2,3-diol

Description

Significance of Vicinal Diene-Diols as Versatile Synthetic Building Blocks

Vicinal diols, or glycols, are a fundamental functional group in organic chemistry. orgsyn.org Their presence in a molecule allows for a wide array of chemical transformations. They can be protected to mask their reactivity, oxidized to form dicarbonyl compounds, or undergo cleavage reactions to break carbon-carbon bonds. orgsyn.orgresearchgate.net When combined with other functionalities, such as the diene system in 1,5-hexadiene-2,3-diol, their synthetic utility is greatly expanded.

The diene-diol motif is particularly powerful. The hydroxyl groups can direct the stereochemical outcome of reactions on the nearby double bonds, and the entire structure can serve as a linchpin in complex synthesis, particularly in ring-closing metathesis (RCM) reactions to form cyclic ethers like dihydrofurans and dihydropyrans. researchgate.net Enantiomerically pure versions of these diols are highly sought-after as chiral building blocks for the asymmetric synthesis of natural products and pharmaceuticals. researchgate.netrsc.orgchemicalbook.com For instance, the C2-symmetric nature of enantiopure this compound has been exploited in the synthesis of targets such as aspicilin, cladospolide C, and the bis-tetrahydrofuran cores of annonaceous acetogenins. rsc.orgchemicalbook.com

Retrospective Analysis of this compound in Academic Literature

The synthesis of this compound has historical roots in fundamental organic reactions. An early method for its production involves the pinacolic reduction of acrolein, a classic reaction that couples two carbonyl-containing molecules to form a vicinal diol. sigmaaldrich.com Another related precursor, 1,5-hexadien-3-ol, can be synthesized via the Grignard reaction between allyl bromide and acrolein, highlighting the modular assembly of this structural framework from simple starting materials. orgsyn.org

In more contemporary literature, the focus has shifted from the synthesis of the racemic and meso mixture to the application of its enantiomerically pure forms. Since the 1990s, significant research has demonstrated the utility of molecules like (3R,4R)-1,5-hexadiene-3,4-diol as a readily available building block derived from the chiral pool (e.g., from D-mannitol). researchgate.net These chiral synthons have become invaluable in constructing complex stereochemical arrays in natural product synthesis. rsc.org

Structural Features and Stereochemical Considerations in this compound Systems

The chemical behavior and synthetic applications of this compound are intrinsically linked to its structure and stereochemistry. The molecule possesses two stereocenters at the C3 and C4 positions.

| Property | Value |

|---|---|

| CAS Number | 1069-23-4 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Melting Point | 14-16 °C |

| Boiling Point | 125 °C at 45 mmHg |

| Density | 1.02 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.479 |

Data sourced from commercial suppliers. nih.gov

With two stereocenters, this compound can exist as a maximum of four stereoisomers. These are grouped into two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R).

Enantiomers are non-superimposable mirror images. The relationship between (3R,4R) and (3S,4S) is enantiomeric. acs.org

Diastereomers are stereoisomers that are not mirror images of each other. The relationship between the (3R,4R) isomer and the (3R,4S) isomer is diastereomeric. acs.org

Meso Compound : The (3R,4S) and (3S,4R) forms are identical due to an internal plane of symmetry, making this a meso compound. A meso compound is achiral despite having stereocenters.

Therefore, there are three distinct stereoisomers of this compound: a pair of enantiomers ((+)- and (-)- or (R,R) and (S,S)) and the meso form. Commercial availability is often as a mixture of the enantiomeric pair (racemic mixture, denoted as (±)) and the meso form. nih.gov

| Configuration | Stereochemical Classification | Relationship |

|---|---|---|

| (3R,4R) | Chiral | Enantiomers |

| (3S,4S) | Chiral | |

| (3R,4S) | Meso (Achiral) | Diastereomer to (3R,4R) and (3S,4S) |

The rotational preferences around the central C3-C4 bond in this compound are critical for understanding its reactivity. Theoretical studies using ab initio molecular orbital methods have shown that electrostatic interactions, rather than simple steric hindrance, are the dominant forces controlling the compound's conformation.

In acyclic diols, intramolecular hydrogen bonding between the two hydroxyl groups can stabilize a gauche conformation over an anti conformation. researchgate.net However, for this compound, the analysis is more complex due to the presence of the vinyl groups. Detailed computational studies have revealed several key interactions:

Oxygen Lone Pair Repulsion : A repulsive interaction between the lone pair electrons of the two oxygen atoms destabilizes conformations where they are close, favoring an anti arrangement of the two C-O bonds.

Oxygen/π-Bond Repulsion : A pseudo-1,3-diaxial repulsion between an oxygen atom and the π-system of the vinyl group destabilizes certain rotational isomers.

Oxygen/Vinyl Hydrogen Attraction : A stabilizing, attractive interaction exists between an oxygen lone pair and a vinyl hydrogen in a pseudo-1,3-diaxial arrangement.

These competing electronic effects lead to an exceptional conformational bias, where the molecule preferentially adopts a conformation with the C-O bonds eclipsed with the C=C double bonds. This defined, rigid-like conformation, dictated by subtle electrostatic forces, explains the high diastereofacial selectivity observed in reactions involving this diol and its derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

224294-66-0 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

hexa-1,5-diene-2,3-diol |

InChI |

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3,6-8H,1-2,4H2 |

InChI Key |

PSTBYXSYWMQNJV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(=C)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Hexadiene 2,3 Diol and Its Derivatives

Stereoselective Synthesis of 1,5-Hexadiene-2,3-diol

Achieving control over the absolute and relative stereochemistry of the two hydroxyl groups is paramount in the synthesis of this compound. Both enantioselective and diastereoselective approaches have been developed to address this challenge.

Enantioselective Approaches

Enantioselective methods aim to produce one enantiomer of the diol in excess over the other, a crucial step for the synthesis of chiral molecules and pharmaceuticals.

Asymmetric Dihydroxylation of Dienic Substrates

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the hydroxylation to a specific face of the double bond. wikipedia.orgnih.gov The stoichiometric oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), regenerates the osmium catalyst, allowing it to be used in small, less toxic quantities. organic-chemistry.org

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis releases the chiral diol. wikipedia.org The choice of the chiral ligand dictates which enantiomer is formed. Commercially available reagent mixtures, known as AD-mix-α (containing the ligand (DHQ)₂PHAL) and AD-mix-β (containing the ligand (DHQD)₂PHAL), provide reliable access to either enantiomeric series of the diol product. organic-chemistry.orgwikipedia.org

In the case of a non-symmetric diene like 1,5-hexadiene (B165246), the Sharpless AD reaction can proceed at either of the two double bonds. Since the electronic environment of both terminal alkenes is identical, the reaction is expected to produce a mixture of this compound and 1,5-hexadiene-3,4-diol. However, for the purpose of this discussion, we will focus on the formation of the titular compound, this compound, which results from the dihydroxylation of one of the double bonds of 1,4-hexadiene (B1233536) or by analogy to the reactivity of 1,5-hexadiene. The facial selectivity is controlled by the AD-mix used.

| Reagent | Chiral Ligand | Expected Major Enantiomer |

|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | (2R,3S)-1,5-Hexadiene-2,3-diol |

| AD-mix-β | (DHQD)₂PHAL | (2S,3R)-1,5-Hexadiene-2,3-diol |

Chemoenzymatic and Biocatalytic Transformations

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective routes to target molecules. nih.gov For chiral diols like this compound, a common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. This approach utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of the diol, allowing for the separation of the two. mdpi.com

In a typical kinetic resolution, the racemic diol (a 1:1 mixture of (2R,3S) and (2S,3R) enantiomers) is treated with an acylating agent in the presence of a lipase (B570770), such as Novozym 435. The enzyme catalyzes the acylation (e.g., acetylation) of one enantiomer at a much faster rate than the other. For instance, the lipase might selectively acylate the (2R,3S)-diol to form its corresponding monoacetate, leaving the (2S,3R)-diol largely unreacted. The resulting mixture of the monoacetate and the unreacted diol can then be separated chromatographically. This method provides access to both enantiomers of the diol, one in its original form and the other as an ester, which can be subsequently hydrolyzed.

This strategy is a powerful tool for accessing enantiopure compounds, leveraging the high stereoselectivity of enzymes to resolve racemic mixtures prepared by conventional chemical synthesis. mdpi.com

Diastereoselective Approaches

Diastereoselective synthesis aims to form one diastereomer in preference to others. In the context of this compound, this would involve controlling the relative stereochemistry to favor either the syn or anti arrangement of the hydroxyl groups. While direct diastereoselective dihydroxylation of 1,5-hexadiene is challenging to control without pre-existing stereocenters, substrate-controlled approaches using derivatives can be employed.

For example, a chiral auxiliary or a stereocenter already present in a precursor molecule can direct the facial approach of a dihydroxylating agent. An epoxidation followed by a stereospecific ring-opening can also be a viable route. A diastereoselective epoxidation of a homoallylic alcohol derived from a 1,5-diene could be achieved, followed by hydrolysis to yield the diol. The stereochemistry of the initial hydroxyl group would direct the epoxidation, leading to a specific diastereomer of the resulting epoxy alcohol, which upon hydrolysis gives a triol with a defined diastereomeric relationship between the hydroxyl groups. While not directly producing this compound, this illustrates the principle of diastereoselective synthesis in related systems. researcher.life

Metal-Catalyzed Synthetic Routes to this compound

Metal-catalyzed reactions offer powerful alternatives for constructing the carbon skeleton and introducing the diol functionality simultaneously.

Pinacolic Reduction Strategies Utilizing Metal Reductants

The pinacol (B44631) coupling reaction is a classic method for forming 1,2-diols through the reductive dimerization of two carbonyl compounds. wikipedia.org To synthesize this compound, the appropriate starting material is the α,β-unsaturated aldehyde, acrolein (propenal).

The reaction mechanism is initiated by a single-electron transfer from a reducing metal to the carbonyl group of acrolein, generating a ketyl radical anion. wikipedia.orgntu.edu.sg Two of these ketyl radicals then dimerize, forming a carbon-carbon bond between the original carbonyl carbons. organic-chemistry.org This creates a dianion intermediate which, upon aqueous workup, is protonated to yield the vicinal diol, this compound. wikipedia.org The reaction produces a mixture of diastereomers: the dl (racemic) pair and the meso compound. The ratio of these diastereomers is often influenced by the choice of metal reductant and the reaction conditions. mdpi.com A variety of metals have been employed for this transformation, including magnesium, aluminum, samarium, and indium. mdpi.comustc.edu.cn

| Metal Reductant System | Typical Solvent(s) | General Characteristics |

|---|---|---|

| Magnesium (Mg) | Aprotic (e.g., Benzene, THF) | Classic reagent; often forms a cyclic complex with the diolate. wikipedia.org |

| Aluminum (Al) | Water, often with an acid activator like oxalic acid. ustc.edu.cn | Low-cost and environmentally benign; can be performed in aqueous media. ustc.edu.cn |

| Samarium(II) Iodide (SmI₂) | THF | Powerful single-electron donor; often provides high diastereoselectivity. nih.gov |

| Indium (In) / InCl₃ | Aqueous media (e.g., EtOH/H₂O) | Tolerant to water and air; considered a "green" alternative. mdpi.com |

| Low-valent Titanium (e.g., TiCl₄/Zn) | THF | Highly effective; can be tuned for diastereoselectivity. nih.gov |

The stereochemical outcome of the pinacol coupling of α,β-unsaturated aldehydes like acrolein can be complex due to competing 1,2- and 1,4-addition pathways for dimerization, but the primary product remains the 1,2-diol.

Palladium-Mediated and Other Transition Metal Catalysis in C-C Bond Formation

Transition metal catalysis, particularly with palladium, offers powerful tools for the construction of the carbon skeleton of this compound. These methods are valued for their efficiency and selectivity in forming carbon-carbon bonds. researchgate.netlibretexts.org

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. For instance, the palladium-catalyzed carbonylation of 1,3-dienes can produce various valuable compounds. nih.gov While direct synthesis of this compound via this method is not explicitly detailed, the principles can be applied. A potential strategy involves the palladium-catalyzed coupling of a C3 vinyl metallic species with a protected 3-carbon oxygenated fragment.

Furthermore, palladium(II)-catalyzed cycloisomerization of functionalized 1,5-hexadienes has been studied, indicating the utility of palladium in manipulating diene systems. sigmaaldrich.com While this specific reaction leads to cyclic products, the underlying principles of palladium's interaction with dienes are relevant.

Nickel-catalyzed hydroalkylation of 1,3-dienes with carbon nucleophiles is another atom-economical method for constructing allylic compounds, which could be adapted for the synthesis of the 1,5-hexadiene framework. researchgate.netsnnu.edu.cn

The following table summarizes some transition metal-catalyzed reactions that are relevant to the synthesis of diene and diol structures.

| Catalyst System | Reaction Type | Potential Application to this compound Synthesis |

| Palladium with dtbpx ligand | Alkoxycarbonylation of 1,3-dienes | Formation of a C6 diester precursor which can be reduced to the diol. nih.gov |

| Nickel/P(t-Bu)3 | Multicomponent coupling of ketones, dienes, and B2(pin)2 | A potential route to functionalized diols from diene starting materials. organic-chemistry.org |

| Rhodium catalysts | Enantioselective syn addition of bis(catecholato)diboron (B79384) to alkenes | Could be applied in a stepwise synthesis to introduce the diol functionality with stereocontrol. organic-chemistry.org |

Organometallic Reagents in Diol Synthesis (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents, are fundamental in the formation of carbon-carbon bonds and the synthesis of alcohols. mt.comyoutube.comfiveable.me The synthesis of 1,5-hexadiene can be achieved via a Grignard-type process involving the reaction of allyl chloride with magnesium. google.com

A plausible synthetic route to this compound using a Grignard reagent could involve the reaction of acrolein with an allylmagnesium halide. This would form the carbon skeleton and introduce one of the hydroxyl groups. Subsequent selective oxidation of the adjacent carbon would yield the desired vicinal diol.

Another approach involves the reaction of a Grignard reagent derived from a halo-diene with an aldehyde. google.com For example, a 2-(1,3-butadienyl)magnesium chloride could react with formaldehyde (B43269) to produce a dienol. This highlights the utility of Grignard reagents in constructing complex unsaturated alcohols.

The table below outlines a general scheme for the synthesis of dienols using Grignard reagents.

| Grignard Reagent | Carbonyl Compound | Resulting Dienol Structure | Reference |

| Allylmagnesium bromide | Acrolein | 1,5-Hexadien-3-ol (precursor to the diol) | General Grignard Reaction |

| 2-(1,3-Butadienyl)magnesium chloride | Formaldehyde | 2-Methylene-3-buten-1-ol | google.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org

Performing organic reactions in water or without a solvent is a key principle of green chemistry. Diels-Alder reactions, which form six-membered rings and can be a route to complex cyclic diols, have been shown to be accelerated in aqueous solutions due to enforced hydrophobic interactions. acs.org

For the synthesis of acyclic diols like this compound, iodine-catalyzed dioxygenation of alkenes in water with tert-butylhydroperoxide (TBHP) as the oxidant presents an environmentally friendly and efficient method for creating vicinal diols. organic-chemistry.org An electrochemical approach for the dihydroxylation of alkenes using only KBr and water as a sustainable hydroxyl source has also been developed. organic-chemistry.org

The development of sustainable catalytic systems is crucial for green chemistry. mdpi.com This includes the use of catalysts that are recyclable, operate under mild conditions, and minimize waste. lidsen.com For diol synthesis, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused. For example, the hydrogenation of cyclic 1,3-diones to 1,3-diols has been successfully carried out using a commercial Ru/C catalyst. nih.govnih.govresearchgate.net While this produces a different type of diol, it demonstrates the potential of heterogeneous catalysis in diol production.

Metal-organic frameworks (MOFs) are also emerging as promising sustainable catalysts due to their high porosity and tunable nature, bridging the gap between homogeneous and heterogeneous catalysis. lidsen.com

Synthetic Access from Chiral Precursors (e.g., D-Mannitol)

Chiral precursors derived from natural sources, such as D-mannitol, provide an excellent starting point for the enantioselective synthesis of complex molecules. D-mannitol is a readily available and inexpensive sugar alcohol with C2 symmetry.

The synthesis of chiral diols from D-mannitol often involves a strategy of protection and deprotection of its hydroxyl groups. rsc.org For example, 1,2:5,6-di-O-isopropylidene-D-mannitol is a common intermediate where the terminal diols are protected, leaving the central hydroxyl groups available for further reaction. researchgate.netnih.gov Similarly, 1,2:5,6-di-O-cyclohexylidene-D-mannitol can be prepared and used as a precursor. orgsyn.orgresearchgate.net

A potential synthetic route to a chiral this compound from D-mannitol could involve the selective protection of the C1, C2, C5, and C6 hydroxyl groups, followed by oxidative cleavage of the C3-C4 bond to yield a protected dialdehyde (B1249045). A Wittig-type reaction on this dialdehyde could then introduce the terminal double bonds, and subsequent deprotection would yield the target diol.

The table below shows key intermediates derived from D-mannitol that are useful in chiral synthesis.

| D-Mannitol Derivative | Protecting Group | Application |

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Isopropylidene | Precursor for chiral aldehydes and other synthons. researchgate.net |

| 1,2:5,6-di-O-cyclohexylidene-D-mannitol | Cyclohexylidene | Intermediate for the synthesis of chiral glyceraldehyde derivatives. orgsyn.org |

Cascade and Multicomponent Reactions Towards this compound Frameworks

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. 20.210.105 Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for building molecular complexity. mdpi.commdpi.com

The development of cascade reactions for the synthesis of this compound frameworks is an attractive goal. A palladium-catalyzed cascade reaction, for instance, could potentially assemble the diene structure from simpler starting materials in one pot. mdpi.com Organocatalytic cascade reactions have also been developed for the synthesis of various complex structures. mdpi.com

Radical-based multicomponent reactions are well-suited for the synthesis of complex molecules due to their high functional group tolerance. mdpi.com A strategy could be devised where radical addition to unsaturated compounds is used to construct the 1,5-hexadiene backbone, with subsequent steps to introduce the hydroxyl groups.

While a specific cascade or multicomponent reaction for the direct synthesis of this compound is not prominently reported, the principles of these powerful synthetic strategies hold great promise for future development in this area.

Synthetic Approaches to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives, which are valuable building blocks in organic synthesis, can be achieved through various methodologies. These approaches often focus on the stereoselective construction of the diol and the introduction of a wide range of substituents on the carbon skeleton. Key strategies include the use of organometallic reagents, particularly through Barbier-type reactions and samarium(II) iodide-mediated couplings, which allow for the formation of the core structure with simultaneous introduction of functional groups.

One effective method involves the Barbier reaction, an organometallic reaction where an alkyl halide, a carbonyl compound, and a metal are reacted in a single step. This in-situ generation of the organometallic reagent is a key feature that distinguishes it from the Grignard reaction. wikipedia.org The Barbier reaction is particularly useful for the synthesis of substituted alcohols from carbonyl compounds and can be performed with various metals, including magnesium, zinc, indium, and samarium. wikipedia.org For instance, the reaction of an α,β-unsaturated aldehyde or ketone with an allylic halide in the presence of a suitable metal can lead to the formation of substituted this compound derivatives. The choice of metal and reaction conditions can influence the regioselectivity and stereoselectivity of the addition.

Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful and selective single-electron transfer agent that has found extensive application in the synthesis of complex organic molecules, including natural products. researchgate.netmdpi.comnih.govrsc.org SmI2-mediated reactions are known for their high chemoselectivity and ability to form carbon-carbon bonds under mild conditions. mdpi.com In the context of synthesizing substituted 1,5-hexadiene-2,3-diols, SmI2 can mediate the reductive coupling of two carbonyl compounds or the coupling of a carbonyl compound with an allylic or propargylic halide. These reactions often proceed with a high degree of stereocontrol, which is crucial for the synthesis of complex chiral molecules. mdpi.com

A notable application of these methods is in the synthesis of functionalized divinyl-1,2-diols. For example, the zinc-mediated Barbier reaction of propargylic bromides with aldehydes has been shown to produce allenic and propargylic alcohols with high selectivity. researchgate.netmdpi.com While not directly yielding 1,5-hexadiene-2,3-diols, these products are closely related and can potentially be converted to the desired diols. The regioselectivity of such reactions is highly dependent on the nature of the substrates, the metal used, and the solvent system. researchgate.net

The following table summarizes representative examples of synthetic approaches that can be adapted for the preparation of substituted this compound derivatives, based on analogous reactions reported in the literature.

| Reaction Type | Reactant 1 | Reactant 2 | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|---|---|

| Barbier Reaction | α,β-Unsaturated Aldehyde/Ketone | Allylic Halide | Mg, Zn, In, or Sm; Ether or THF | Substituted this compound | In-situ generation of organometallic reagent; mild reaction conditions. wikipedia.org |

| Samarium(II) Iodide-Mediated Coupling | Dienyl Aldehyde/Ketone | Allylic Halide | SmI2, THF | Substituted this compound | High chemoselectivity and stereoselectivity; tolerance of various functional groups. mdpi.comnih.gov |

| Zinc-Mediated Barbier-type Reaction | Butanal | Propargylic Bromide | Zn powder, THF/aq. NH4Cl | Allenic/Propargylic Alcohols | High regioselectivity depending on the substitution pattern of the propargylic bromide. researchgate.netmdpi.com |

These methodologies provide a versatile toolkit for the synthesis of a diverse range of substituted this compound derivatives, enabling the introduction of various functional groups and control over the stereochemical outcome of the reaction.

Elucidation of Reactivity and Mechanistic Pathways of 1,5 Hexadiene 2,3 Diol

Cycloaddition Reactions of the Diene Moiety

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. In the case of 1,5-hexadiene-2,3-diol, the two double bonds are the primary sites for such transformations.

The Diels-Alder reaction is a powerful and widely utilized method for the synthesis of six-membered rings. wikipedia.org It is a concerted, pericyclic reaction classified as a thermally allowed [4+2] cycloaddition. wikipedia.orglibretexts.org The archetypal reaction occurs between a conjugated diene (a system with four π-electrons) and a dienophile (a system with two π-electrons), such as a substituted alkene or alkyne, to form a substituted cyclohexene (B86901) derivative. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The key requirement for the diene component is the presence of a conjugated 1,3-diene system, which must be able to adopt an s-cis conformation for the reaction to proceed. masterorganicchemistry.com this compound is a non-conjugated diene, as its two double bonds are separated by two single bonds. Consequently, the parent molecule is not a suitable diene substrate for the standard intermolecular Diels-Alder reaction. The reaction's mechanism involves a cyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously from the π-electrons of the diene and dienophile. wikipedia.orgmasterorganicchemistry.com

While the 1,5-diene scaffold itself does not participate in the classic Diels-Alder reaction, intramolecular variants are known for related systems, though they require specific structural constraints to bring the diene and dienophile moieties into proximity.

A significant cycloaddition pathway for 1,5-dienes involves oxidation with transition-metal oxo-species, particularly Ruthenium Tetroxide (RuO₄). nih.govnih.gov This reaction provides a direct and stereoselective method for synthesizing substituted tetrahydrofurandiols (THF-diols), which are structural motifs present in many bioactive natural products. researchgate.netresearchgate.net The reaction is mechanistically distinct from the Diels-Alder reaction and is classified as an oxidative [3+2] cycloaddition. nih.govresearchgate.net

The proposed mechanism proceeds through several steps:

Initial Oxidation: The reaction begins with a [3+2] cycloaddition of RuO₄ to one of the double bonds of the 1,5-diene, forming a ruthenium(VI) diester intermediate. nih.govresearchgate.net

Intramolecular Cyclization: This intermediate then undergoes a subsequent intramolecular conversion involving the second double bond, which forms the tetrahydrofuran (B95107) ring. researchgate.net This step is also a cis-selective [3+2] cycloaddition, where the molecule often assumes a chair-like conformation in the transition state. nih.gov

Hydrolysis: The resulting cyclic ruthenate ester is hydrolyzed to release the final THF-diol product and regenerate the ruthenium catalyst. nih.gov

This oxidative cyclization is highly valuable as it can generate up to four stereogenic centers in a single, controlled transformation. nih.gov The stereoselectivity is a key feature, with the reaction typically proceeding via syn-oxygen addition to both double bonds. researchgate.net

Table 1: Research Findings on RuO₄-Catalyzed Oxidative Cyclization of 1,5-Dienes

| Feature | Description | Source |

| Reaction Type | Oxidative [3+2] Cycloaddition | nih.govresearchgate.net |

| Reagent | Ruthenium Tetroxide (RuO₄), often with a co-oxidant (e.g., NaIO₄) | nih.gov |

| Substrate | 1,5-Diene | nih.govresearchgate.net |

| Product | 2,5-dihydroxyalkyl-substituted tetrahydrofuran-diols (THF-diols) | nih.gov |

| Key Intermediate | Ruthenium(VI) diester | nih.govresearchgate.net |

| Stereoselectivity | High, typically forms cis-THF-diols via syn-addition | nih.govresearchgate.net |

| Significance | Forms up to four stereogenic centers in one step; useful for natural product synthesis | nih.govresearchgate.net |

Pericyclic and Sigmatropic Rearrangements Involving the 1,5-Hexadiene (B165246) Scaffold

The 1,5-diene framework is the quintessential substrate for nih.govnih.gov-sigmatropic rearrangements, a class of pericyclic reactions where one sigma bond and two pi bonds are reorganized in a six-membered, concerted transition state. wikipedia.orgnrochemistry.com

The Cope rearrangement is the thermal isomerization of a 1,5-diene. nrochemistry.com For a simple, unsubstituted 1,5-hexadiene, the reaction is degenerate, meaning the product is identical to the starting material. wikipedia.org The reaction proceeds through a highly ordered, cyclic chair-like transition state. nrochemistry.com

The presence of hydroxyl groups at the C-2 and C-3 positions in this compound makes it an ideal substrate for the Oxy-Cope rearrangement . masterorganicchemistry.comwikipedia.org This powerful variant provides a strong thermodynamic driving force that renders the reaction essentially irreversible. wikipedia.org After the nih.govnih.gov-sigmatropic rearrangement, the initial product is an enol, which rapidly and spontaneously tautomerizes to a thermodynamically stable carbonyl compound (an aldehyde or ketone). masterorganicchemistry.comorganic-chemistry.org

A further, highly significant modification is the anionic Oxy-Cope rearrangement . wikipedia.org In this process, the hydroxyl group of the starting material is first deprotonated with a strong base (e.g., potassium hydride, KH) to form an alkoxide. organic-chemistry.org The presence of the negative charge on the oxygen atom dramatically accelerates the rate of the rearrangement, with rate enhancements reported to be in the range of 10¹⁰ to 10¹⁷ compared to the neutral thermal reaction. wikipedia.orgorganic-chemistry.org This allows the reaction to proceed at much lower temperatures, often at or below room temperature. organic-chemistry.org

Table 2: Comparison of Thermal and Anionic Oxy-Cope Rearrangements

| Feature | Thermal Oxy-Cope Rearrangement | Anionic Oxy-Cope Rearrangement | Source |

| Substrate | 1,5-dien-3-ol | 1,5-dien-3-alkoxide | wikipedia.org |

| Conditions | High temperatures (typically >150 °C) | Strong base (e.g., KH), often at room temperature or below | masterorganicchemistry.comorganic-chemistry.org |

| Reaction Rate | Slow | Extremely fast (rate acceleration of 10¹⁰-10¹⁷) | wikipedia.orgorganic-chemistry.org |

| Driving Force | Formation of a stable carbonyl via enol tautomerization | Formation of a stable enolate | wikipedia.orgorganic-chemistry.org |

| Reversibility | Largely irreversible | Irreversible | wikipedia.org |

The Claisen rearrangement is another powerful nih.govnih.gov-sigmatropic rearrangement, analogous to the Cope rearrangement. organic-chemistry.org The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com

This compound, in its native form, is not a substrate for the Claisen rearrangement as it lacks the necessary allyl vinyl ether functionality. However, the 1,5-hexadiene scaffold and the present hydroxyl groups serve as a synthetic handle to access substrates for Claisen-type rearrangements. For instance, one or both of the hydroxyl groups in this compound could be chemically converted into a vinyl ether, thereby creating the requisite structure for a subsequent thermal rearrangement.

Furthermore, related processes like the Johnson-Claisen rearrangement could be employed. This variant reacts an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.org The allylic alcohol moiety is inherent in the structure of this compound, making it a potential precursor for this transformation.

Addition Reactions to Olefinic Functionalities

The two carbon-carbon double bonds in this compound are susceptible to a wide variety of addition reactions, characteristic of alkenes. These reactions can proceed through electrophilic, free-radical, or concerted mechanisms, leading to the saturation or functionalization of the olefinic bonds. Depending on the stoichiometry of the reagents, addition can occur at one or both double bonds.

Key addition reactions include:

Hydrogenation: In the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel), hydrogen gas (H₂) adds across the double bonds to yield the fully saturated Hexane-2,3-diol.

Halogenation: Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) results in the formation of di- or tetra-halogenated alkanes. The reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bonds typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon.

Hydration: Acid-catalyzed addition of water leads to the formation of polyols (hexane-1,2,3,6-tetraol or hexane-1,2,3,5,6-pentaol, depending on reaction conditions and rearrangements).

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene functionalities into epoxides (oxiranes). Mono- or di-epoxidation is possible.

Radical Addition: Under conditions that promote free-radical formation (e.g., peroxides with HBr), anti-Markovnikov addition can be achieved. For instance, the radical addition of HBr places the bromine atom on the terminal carbon. nih.gov

Table 3: Summary of Potential Addition Reactions to the Olefinic Bonds of this compound

| Reaction | Reagent(s) | Mechanism | Expected Product (at one double bond) |

| Hydrogenation | H₂, Pd/C (or Pt, Ni) | Catalytic addition | 6-Hexene-2,3-diol |

| Halogenation | Br₂ (or Cl₂) | Electrophilic addition | 5,6-Dibromo-1-hexene-2,3-diol |

| Hydrohalogenation | HBr (or HCl) | Electrophilic addition (Markovnikov) | 5-Bromo-1-hexene-2,3-diol |

| Radical Hydrobromination | HBr, Peroxides | Radical addition (Anti-Markovnikov) | 6-Bromo-1-hexene-2,3-diol |

| Hydration | H₂O, H⁺ (acid catalyst) | Electrophilic addition | 1-Hexene-2,3,5-triol |

| Epoxidation | m-CPBA | Concerted addition | 2-(2,3-dihydroxybutyl)oxirane |

Hydrogenation and Halogenation Reactions

The alkene functional groups of this compound readily undergo addition reactions such as hydrogenation and halogenation.

Hydrogenation: The double bonds can be reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst. The reaction proceeds to saturate the carbon-carbon double bonds, converting the diene into a saturated diol.

| Reaction | Reagents & Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | Hexane-2,3-diol |

Detailed Research Findings: Palladium-based catalysts are commonly employed for the hydrogenation of hexadienes. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. For instance, palladium-tin and palladium-silver bimetallic catalysts have been studied for the selective hydrogenation of related dienes, where the addition of a second metal can modify the catalyst's activity and prevent side reactions. rsc.orgresearchgate.net

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bonds is a characteristic reaction of alkenes. wpmucdn.com This electrophilic addition reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by a halide ion. Given the presence of two double bonds, the reaction can lead to a mixture of di- and tetra-halogenated products depending on the stoichiometry of the halogen used.

| Reagent | Solvent | Expected Major Product (with excess reagent) |

| Br₂ | CCl₄ | 1,2,5,6-Tetrabromohexane-2,3-diol |

| Cl₂ | CCl₄ | 1,2,5,6-Tetrachlorohexane-2,3-diol |

Detailed Research Findings: The halogenation of alkanes typically proceeds via a free-radical chain reaction mechanism, often initiated by heat or light. libretexts.org However, for alkenes, the reaction is an electrophilic addition. The stereochemistry of the addition is typically anti, resulting from the backside attack of the halide ion on the cyclic halonium intermediate. In the context of complex molecule synthesis, stereoselective halogenation reactions are crucial and can be influenced by neighboring functional groups or chiral catalysts. nih.govnih.gov

Epoxidation and Dihydroxylation Reactions

Epoxidation: The double bonds of this compound can be converted to epoxides (oxiranes) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comyoutube.com The reaction is a concerted syn-addition of an oxygen atom across the double bond. Depending on the stoichiometry, either mono- or di-epoxidation can be achieved. The resulting epoxide is a valuable intermediate for further synthesis.

Detailed Research Findings: Research on the epoxidation of the parent compound, 1,5-hexadiene, has demonstrated the use of heterogeneous catalysts to improve efficiency and sustainability. researchgate.net For example, a polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo) with tert-Butyl hydroperoxide (TBHP) as the oxidant has been used for continuous flow epoxidation, showing high selectivity and catalyst stability. researchgate.net Such methods are applicable to substituted dienes like this compound.

Dihydroxylation: The alkene groups can undergo dihydroxylation to form additional hydroxyl groups, converting the diol into a tetraol (hexane-1,2,5,6-tetraol). This transformation can be achieved with stereochemical control. wikipedia.orglibretexts.org

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). The reaction proceeds through a cyclic intermediate to add two hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.org

Anti-dihydroxylation: This is typically performed in a two-step sequence: epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org This pathway results in the addition of two hydroxyl groups to opposite faces of the original double bond. chemistrysteps.com

| Method | Reagents | Stereochemistry |

| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Syn |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti |

Transformations Involving the Hydroxyl Groups

The vicinal diol group is a key reactive site, enabling a variety of transformations including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification: The hydroxyl groups can be converted to esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Given the two hydroxyl groups, both mono- and di-esters can be formed.

Detailed Research Findings: Various methods have been developed to improve esterification yields and conditions. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is effective under mild conditions. rug.nl For diols, selective monoesterification can be achieved using specific reagents and conditions, such as employing aluminum oxide (Al₂O₃) and methanesulfonic acid (MeSO₃H) without a solvent. organic-chemistry.org

Etherification: The formation of ethers from the diol's hydroxyl groups can be accomplished via methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would typically lead to the formation of a diether.

| Reaction | Typical Reagents | Product Type |

| Fischer Esterification | R-COOH, H⁺ catalyst | Diester |

| Etherification (Williamson) | 1. NaH 2. R-X | Diether |

Oxidation and Reduction Pathways

Oxidation: The secondary hydroxyl groups of this compound can be oxidized.

Oxidation to Ketones: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions can convert the vicinal diol to the corresponding diketone, 1,5-hexadien-3,4-dione.

Oxidative Cleavage: Strong oxidizing agents that target vicinal diols, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), will cleave the carbon-carbon bond between the two hydroxyl groups. In the case of this compound, this cleavage would yield two molecules of acrolein (prop-2-enal).

Oxidative Cyclization: Research has shown that 1,5-dienes can undergo oxidative cyclization using catalytic OsO₄ under acidic conditions to stereoselectively form cis-substituted tetrahydrofuran rings. ox.ac.uk This powerful reaction forms four new C-O bonds in a single step.

Reduction: The primary reduction pathways for this molecule involve the hydrogenation of the alkene groups, as discussed in section 3.3.1. The reduction of the secondary alcohol groups is not a typical transformation under standard reducing conditions.

Derivatization for Complex Molecule Synthesis

This compound serves as a versatile building block in organic synthesis due to its multiple functional groups. The combination of diene and diol moieties allows for the construction of complex molecular architectures.

Detailed Research Findings: A significant application of 1,5-diene systems is in oxidative cyclization reactions to generate tetrahydrofuran (THF) rings, which are core structures in many natural products, particularly annonaceous acetogenins. ox.ac.uk For example, a vicinal diol derived from a 1,5-diene was transformed into a cis-THF precursor for the synthesis of (+)-cis-solamin. ox.ac.uk The diol functionality in this compound can be used to direct stereoselective reactions on the nearby double bonds or can be protected while the alkenes are elaborated, providing a strategic advantage in multi-step syntheses.

Olefin Formation via Corey-Winter Reaction

The vicinal diol structure of this compound is a suitable substrate for the Corey-Winter olefin synthesis, a method for converting 1,2-diols into alkenes. alfa-chemistry.comwikipedia.org This two-step reaction provides a pathway to introduce a new double bond into the molecule, creating a conjugated triene system.

Mechanism:

Thionocarbonate Formation: The diol is first reacted with a thiocarbonyl source, such as thiophosgene (B130339) or, more safely, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form a cyclic thionocarbonate. organic-chemistry.org

Reductive Elimination: The cyclic thionocarbonate is then treated with a trivalent phosphorus compound, typically trimethyl phosphite, at elevated temperatures. This reagent abstracts the sulfur atom, leading to the formation of a carbene intermediate which collapses to form the alkene and carbon dioxide. alfa-chemistry.comscribd.com

The reaction is stereospecific: a meso (or cis) diol will yield a cis (Z)-alkene, while a racemic (or trans) diol will yield a trans (E)-alkene. wikipedia.org Applied to this compound, this reaction would produce 1,3,5-hexatriene.

| Step | Reagents | Intermediate/Product |

| 1 | 1,1'-Thiocarbonyldiimidazole (TCDI) | Cyclic thionocarbonate |

| 2 | Trimethyl phosphite, Heat | 1,3,5-Hexatriene |

Ring-Closing Metathesis (RCM) and Related Olefin Metathesis Reactions

Ring-Closing Metathesis (RCM) is a powerful synthetic methodology for the formation of cyclic alkenes from acyclic dienes, catalyzed by metal alkylidene complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgorganic-chemistry.org The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the key intermediate being a metallacyclobutane. organic-chemistry.org For a terminal diene like this compound, the intramolecular cyclization is driven forward by the entropically favorable release of a small, volatile alkene, typically ethylene (B1197577). wikipedia.org

The general mechanism for the RCM of this compound would involve the initial reaction of one of the terminal double bonds with the metal alkylidene catalyst to form a new metal alkylidene and a metallacyclobutane intermediate. Subsequent intramolecular reaction with the second double bond leads to the formation of a larger metallacyclobutane ring, which then undergoes cycloreversion to release the cyclic diol product and regenerate the catalyst.

This directing effect can be particularly influential in controlling the stereochemical outcome of the reaction when chiral catalysts are employed. The coordination of the hydroxyl group can create a more rigid transition state, leading to higher levels of enantioselectivity or diastereoselectivity in the formation of the cyclic product.

Conversely, the nature of the catalyst and reaction conditions can also be affected by the hydroxyl groups. In some cases, strong coordination of the diol to the metal center could potentially lead to catalyst inhibition or decomposition pathways. The choice of catalyst, solvent, and temperature is therefore critical in achieving efficient RCM for substrates like this compound.

Below is a hypothetical data table illustrating the potential directing effect of the hydroxyl group on the RCM of this compound with different catalysts, based on findings for similar allylic alcohols.

| Catalyst | Substrate | Product | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |

| Grubbs 1st Gen | This compound | Cyclopent-3-ene-1,2-diol | 12 | 65 | 3:1 |

| Grubbs 2nd Gen | This compound | Cyclopent-3-ene-1,2-diol | 4 | 85 | 5:1 |

| Hoveyda-Grubbs 2nd Gen | This compound | Cyclopent-3-ene-1,2-diol | 2 | 92 | 10:1 |

Polymerization Mechanisms and Oligomerization Studies

The bifunctional nature of this compound, with its two polymerizable double bonds, makes it a suitable monomer for various polymerization techniques, including metathesis, free radical, and coordination polymerization. The presence of the hydroxyl groups can influence the polymerization mechanism, polymer properties, and catalyst compatibility.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that is highly effective for the polymerization of terminal dienes. wikipedia.org The reaction is driven by the removal of ethylene gas and typically employs ruthenium-based catalysts known for their high functional group tolerance. wikipedia.org This tolerance makes ADMET a promising method for the polymerization of functional monomers like this compound.

The mechanism of ADMET polymerization of this compound would involve the intermolecular reaction between the terminal double bonds of two monomer units, catalyzed by a metal alkylidene. This reaction forms a dimer with a new internal double bond and releases a molecule of ethylene. This process continues in a stepwise manner, leading to the formation of long polymer chains with repeating units containing the diol functionality. The resulting polymer would be a poly(butenylene-co-dihydroxyethylene), with the microstructure (cis/trans ratio of the double bonds) being dependent on the catalyst and reaction conditions. wikipedia.orgnih.gov

The hydroxyl groups in the monomer can potentially influence the ADMET polymerization in several ways. They may affect the solubility of the monomer and the resulting polymer, and they could also interact with the catalyst, potentially modulating its activity and selectivity. The high functional group tolerance of modern ruthenium catalysts suggests that polymerization should proceed effectively. wikipedia.org

A hypothetical data table summarizing the expected outcomes of ADMET polymerization of this compound with different catalysts is presented below.

| Catalyst | Monomer Concentration (M) | Temperature (°C) | Mn ( g/mol ) | PDI | % Trans |

| Grubbs 1st Gen | 1.0 | 50 | 8,000 | 2.1 | 75 |

| Grubbs 2nd Gen | 1.0 | 50 | 15,000 | 1.8 | 85 |

| Grubbs 3rd Gen | 1.0 | 50 | 25,000 | 1.6 | 90 |

Free radical polymerization is a chain-growth polymerization method initiated by free radicals. fujifilm.com For a divinyl monomer like this compound, free radical polymerization can lead to the formation of cross-linked or cyclized polymer structures. The process involves three main steps: initiation, propagation, and termination. fujifilm.com

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals, which then add to one of the double bonds of the monomer to generate a monomer radical.

Propagation: The monomer radical adds to another monomer molecule. In the case of this compound, this can occur in two ways: intermolecularly, leading to chain growth, or intramolecularly, leading to the formation of five- or six-membered rings within the polymer backbone. This intramolecular cyclization is a common feature in the free radical polymerization of unconjugated dienes. researchgate.net The competition between these two pathways is dependent on the monomer concentration.

Termination: The growing polymer chains are terminated by combination or disproportionation reactions.

The presence of two double bonds per monomer unit means that if both participate in intermolecular propagation, a cross-linked network will be formed. The extent of cross-linking can be controlled by the reaction conditions. The hydroxyl groups can participate in chain transfer reactions, which would affect the molecular weight of the resulting polymer.

Coordination polymerization, utilizing Ziegler-Natta or metallocene catalysts, is a cornerstone for the production of stereoregular polymers from olefins and dienes. uomustansiriyah.edu.iq Ziegler-Natta catalysts are typically heterogeneous systems based on titanium halides and organoaluminum compounds, while metallocene catalysts are soluble, single-site catalysts based on group 4 metallocenes activated by cocatalysts like methylaluminoxane (B55162) (MAO). nih.govgrace.com

The polymerization of 1,5-hexadiene with these catalysts is known to proceed via a cyclopolymerization mechanism, where the monomer undergoes an intramolecular cyclization after insertion into the growing polymer chain, leading to a polymer chain containing cyclic repeating units. A similar mechanism would be expected for this compound.

A significant challenge in the coordination polymerization of this compound is the presence of the hydroxyl groups. Ziegler-Natta and many metallocene catalysts are highly Lewis acidic and are known to be sensitive to polar functional groups, which can coordinate to the active metal center and deactivate the catalyst. nih.gov This potential for catalyst poisoning is a major hurdle that would need to be overcome, possibly through the use of more robust catalyst systems or by protecting the hydroxyl groups prior to polymerization.

Metallocene catalysts, in general, offer better control over polymer microstructure and comonomer incorporation compared to traditional Ziegler-Natta catalysts. grace.com Studies on the copolymerization of ethylene with 1,5-hexadiene have shown that metallocene catalysts are more effective at incorporating the diene into the polymer chain. researchgate.net If a compatible catalyst system were to be developed for this compound, metallocenes would likely offer a pathway to polymers with well-defined microstructures.

A comparative table outlining the potential outcomes and challenges of using these catalyst systems for this compound is provided below.

| Catalyst System | Expected Polymerization Mechanism | Key Challenges | Potential Polymer Structure |

| Ziegler-Natta (e.g., TiCl4/AlEt3) | Coordination Cyclopolymerization | Catalyst poisoning by hydroxyl groups | Potentially cross-linked or insoluble polymer with low stereoregularity |

| Metallocene (e.g., Cp2ZrCl2/MAO) | Coordination Cyclopolymerization | Catalyst poisoning by hydroxyl groups | Potentially linear polymer with cyclic units and controlled stereoregularity |

Advanced Spectroscopic and Analytical Methodologies for 1,5 Hexadiene 2,3 Diol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 1,5-hexadiene-2,3-diol. mdpi.com By analyzing the chemical shifts, coupling constants, and signal integrals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established. mdpi.com The ¹H NMR spectrum provides information about the different proton environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, specific signals corresponding to the vinyl protons, the protons attached to the carbons bearing hydroxyl groups, and the methylene (B1212753) protons can be assigned.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₂) | 5.1 - 5.3 | ~118 |

| C2 (CH) | 5.8 - 6.0 | ~135 |

| C3 (CHOH) | 4.1 - 4.3 | 70 - 75 |

| C4 (CHOH) | 3.8 - 4.0 | 70 - 75 |

| C5 (CH₂) | 2.2 - 2.4 | 35 - 40 |

| C6 (CH₂) | 5.1 - 5.3 | ~118 |

| OH | Variable | - |

While one-dimensional NMR provides fundamental data, complex molecules often exhibit signal overlap that complicates interpretation. researchgate.net Two-dimensional (2D) NMR experiments overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). ox.ac.uksdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the protons on C1/C2, C2/C3, C3/C4, and C4/C5, confirming the carbon backbone sequence. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached. ox.ac.uksdsu.edu An HSQC or HMQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~4.1 ppm to the carbon signal at ~72 ppm (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, irrespective of whether they are connected through bonds. wikipedia.orgox.ac.uk NOESY is particularly powerful for determining the relative stereochemistry. For this compound, NOE correlations between the protons on C3 and C4 could help establish whether the hydroxyl groups are on the same side (syn) or opposite sides (anti) of the carbon chain.

Table 2: Application of 2D NMR Techniques to this compound

| Technique | Type of Correlation | Information Gained for this compound |

|---|---|---|

| COSY | ¹H-¹H through-bond coupling | Confirms proton connectivity along the carbon chain (H1-H2, H2-H3, etc.). |

| HSQC/HMQC | ¹H-¹³C one-bond correlation | Assigns each proton to its directly attached carbon atom. |

| NOESY | ¹H-¹H through-space proximity | Provides information on the 3D structure and relative stereochemistry of the hydroxyl groups. wikipedia.org |

Since this compound is a chiral molecule, existing as a pair of enantiomers, determining its enantiomeric purity or enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a convenient method for this analysis. nih.govunipi.it Chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), interact with the enantiomers to form transient diastereomeric complexes. libretexts.orgrsc.org These complexes have different magnetic environments, causing the signals of the two enantiomers, which are identical in a standard NMR spectrum, to split into two distinct sets of peaks. nih.gov The relative integration of these separated peaks allows for the direct calculation of the enantiomeric ratio. libretexts.org Similarly, chiral derivatizing agents, such as chiral boric acids, can be used to convert the enantiomeric diols into diastereomeric esters, which also exhibit separate, quantifiable NMR signals. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides crucial information about a molecule's molecular weight and elemental composition. For this compound (C₆H₁₀O₂), the molecular weight is 114.0681 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺). Furthermore, the molecule undergoes fragmentation upon ionization, creating a unique pattern of fragment ions that serves as a molecular fingerprint. msu.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Formula | Notes |

|---|---|---|---|

| 114 | [M]⁺ | [C₆H₁₀O₂]⁺ | Molecular Ion |

| 99 | [M - CH₃]⁺ | [C₅H₇O₂]⁺ | Loss of a methyl radical (unlikely primary fragmentation) |

| 96 | [M - H₂O]⁺ | [C₆H₈O]⁺ | Loss of water from the diol |

| 87 | [M - C₂H₃]⁺ | [C₄H₇O₂]⁺ | Loss of a vinyl radical |

| 71 | [M - C₂H₃O]⁺ | [C₄H₇O]⁺ | Cleavage and loss of a hydroxyvinyl group |

| 57 | [C₃H₅O]⁺ | [C₃H₅O]⁺ | Cleavage of the C3-C4 bond |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | [C₃H₇]⁺ / [C₂H₃O]⁺ | Common hydrocarbon and oxygen-containing fragments |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its measured mass. nih.gov For example, a nominal mass of 114 could correspond to multiple formulas (e.g., C₆H₁₀O₂, C₇H₁₄O, C₅H₆O₃). HRMS can easily distinguish between these possibilities by measuring the exact mass. For this compound, an HRMS measurement of the molecular ion would yield a value very close to the calculated exact mass of 114.0681, confirming the elemental composition as C₆H₁₀O₂.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com This technique is ideal for analyzing this compound within a complex mixture, such as a crude reaction product or a natural extract. phytojournal.com The sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase. nih.gov As each separated component, including this compound, elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. By comparing the retention time and the mass spectrum to those of a known standard or a spectral library, the compound can be confidently identified and quantified. google.com

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. uliege.benih.gov It is particularly well-suited for polar molecules like diols. A Time-of-Flight (TOF) mass analyzer separates ions based on the time it takes them to travel a fixed distance, offering high mass resolution and accuracy. copernicus.org The combination, ESI-TOF-MS, is a powerful tool for the analysis of this compound. It would typically detect the protonated molecule [M+H]⁺ (m/z 115.0753) or adducts with sodium [M+Na]⁺ (m/z 137.0573) or potassium [M+K]⁺ (m/z 153.0312). The high resolution of the TOF analyzer allows for the accurate determination of the elemental composition from these ions. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] |

| Dodecane |

| Fluorene |

| Isoprene |

| 1,3-Cyclohexadiene |

| 1,3-Cyclooctadiene |

| 1,3-Hexadiene |

| 1,3-Octadiene |

| 1,3-Pentadiene |

| 2,4-Dimethyl-1,3-pentadiene |

| 2,4-Hexadiene |

| 3-Methyl-1,3-pentadiene |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of this compound. These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint. cardiff.ac.uk In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, while Raman spectroscopy involves the analysis of light inelastically scattered from the molecule. cardiff.ac.uknih.gov

For this compound, the key functional groups—hydroxyl (-OH), carbon-carbon double bonds (C=C), and carbon-oxygen single bonds (C-O)—give rise to characteristic vibrational bands. The O-H stretching vibration is particularly prominent, typically appearing as a broad band in the IR spectrum in the region of 3200–3600 cm⁻¹ due to intermolecular hydrogen bonding. The C=C stretching vibration of the terminal vinyl groups is expected to produce a band around 1640–1680 cm⁻¹. Vibrations associated with C-H bonds are also readily identifiable, with sp² C-H stretching from the vinyl groups appearing above 3000 cm⁻¹ and sp³ C-H stretching occurring just below 3000 cm⁻¹. The C-O stretching vibrations of the secondary alcohol groups typically fall within the 1000–1200 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C double bond stretching vibration gives a strong and sharp signal, making Raman particularly useful for analyzing the unsaturated portions of the molecule. researchgate.net The combination of IR and Raman data allows for a comprehensive assignment of the fundamental vibrational modes, aiding in the structural elucidation and conformational assessment of this compound.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups This table presents expected wavenumber ranges for the primary functional groups based on established spectroscopic principles. Actual peak positions can vary with molecular environment and physical state.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Vinyl (C=CH₂) | =C-H Stretch | 3010 - 3095 | Medium | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium | Strong |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium | Strong |

| Hydroxyl (-OH) | O-H Bend | 1330 - 1440 | Medium | Weak |

| Alcohol (C-O) | C-O Stretch | 1000 - 1200 | Strong | Medium |

Computational Prediction of Vibrational Spectra

To supplement and aid in the interpretation of experimental vibrational spectra, computational quantum chemical methods are widely employed. cardiff.ac.uk Techniques such as Density Functional Theory (DFT), often using hybrid functionals like B3LYP, can accurately predict the vibrational frequencies and intensities for molecules like this compound. nih.govnih.gov

The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, harmonic vibrational frequency calculations are performed on this optimized structure. nih.gov The resulting computed spectrum provides a set of theoretical vibrational modes, their corresponding frequencies, and their IR and Raman intensities. These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled using empirical scaling factors to improve agreement with experimental data. researchgate.net

By comparing the computed spectrum with the experimental IR and Raman data, a detailed and reliable assignment of each observed band to a specific molecular motion can be achieved. This approach is invaluable for distinguishing between different conformers or isomers of this compound, as their unique geometries would result in distinct predicted vibrational spectra. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is a technique primarily used to study molecules containing chromophores, particularly conjugated π-electron systems. libretexts.org This method measures the electronic transitions of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org

The structure of this compound features two carbon-carbon double bonds. However, these double bonds are isolated from each other by the central C2-C3 single bond. This lack of alternating double and single bonds means the π systems are not conjugated. utoronto.ca In non-conjugated systems, the energy gap between the π (HOMO) and π* (LUMO) orbitals is relatively large, requiring high-energy photons to induce a π → π* transition. libretexts.org

Consequently, this compound is not expected to exhibit significant absorption in the standard UV-Vis range of 200–800 nm. Its absorption maximum (λmax) would be expected at a wavelength below 200 nm, similar to isolated alkenes like ethene (λmax ≈ 165 nm). libretexts.org This contrasts sharply with conjugated dienes, such as 1,3-butadiene, which has a λmax of 217 nm, demonstrating that conjugation significantly lowers the HOMO-LUMO energy gap and shifts the absorption to longer wavelengths. libretexts.org Therefore, UV-Vis spectroscopy is of limited utility for the direct analysis of the chromophoric system in this compound under standard conditions.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and stereochemistry, offering a complete picture of the molecule's conformation and its packing within a crystal lattice. mdpi.com

Direct X-ray analysis of this compound may be challenging if the compound does not readily form high-quality single crystals suitable for diffraction. It is a common strategy in such cases to synthesize a crystalline derivative. For this compound, derivatization of the hydroxyl groups to form esters (e.g., benzoates or p-nitrobenzoates) or ethers can introduce larger, more rigid functional groups that facilitate crystallization through enhanced intermolecular interactions like π-stacking.

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be resolved. For this compound, this analysis would definitively establish the relative stereochemistry of the two hydroxyl groups (syn or anti) in a meso diastereomer or confirm the configuration in a single enantiomer. Furthermore, it would reveal the specific solid-state conformation of the carbon backbone and the nature of intermolecular hydrogen bonding involving the hydroxyl groups. While this technique is exceptionally powerful, specific crystallographic data for derivatives of this compound are not prominently available in the surveyed literature.

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Isomer Resolution

Advanced chromatographic techniques are indispensable for the analysis of this compound, enabling its separation from reaction mixtures, assessment of its purity, and resolution of its stereoisomers. Given that the molecule possesses two chiral centers at positions C2 and C3, it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso diastereomer ((2R,3S) which is identical to (2S,3R)). Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for managing this stereochemical complexity. oiv.intnih.gov

Purity assessment is routinely performed using standard GC or reversed-phase HPLC, which can separate this compound from starting materials, byproducts, and other impurities based on differences in volatility or polarity. However, resolving the stereoisomers requires specialized chiral separation methods.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most effective and widely used method for the analytical and preparative separation of enantiomers. csfarmacie.czphenomenex.com This technique relies on the formation of transient, diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their resolution. sigmaaldrich.com

For the separation of the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates (e.g., Chiralpak® or Lux® series columns), are highly effective. nih.govmdpi.com The separation can be performed in various modes, including normal-phase, polar organic, or reversed-phase, by optimizing the mobile phase composition. hplc.eu A typical mobile phase in normal-phase mode might consist of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). nih.gov This technique would not only separate the (2R,3R) and (2S,3S) enantiomers from each other but would also resolve them from the achiral meso diastereomer.

Table 2: Illustrative Chiral HPLC Method for Isomer Resolution of this compound This table outlines a hypothetical, representative method for the chiral separation of this compound stereoisomers based on common practices in the field.

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven broad applicability for resolving chiral alcohols. |

| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions for high efficiency. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Common mobile phase for normal-phase chiral separations. |

| Flow Rate | 1.0 mL/min | Provides good resolution within a reasonable analysis time. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm or Refractive Index (RI) | UV detection for the end-absorption of the C=C bond or RI for universal detection. |

| Expected Elution | 1. meso-isomer 2. (2R,3R)-isomer 3. (2S,3S)-isomer | Elution order is hypothetical and depends on the specific interactions with the CSP. |

Applications of 1,5 Hexadiene 2,3 Diol in Synthetic Chemistry and Materials Science

Monomer for the Synthesis of Advanced Polymeric Materials

The presence of two hydroxyl groups and two terminal double bonds in 1,5-hexadiene-2,3-diol offers multiple pathways for polymerization, leading to the development of novel polymeric architectures. The diol functionality can participate in step-growth polymerization reactions like polyesterification and polycondensation, while the vinyl groups are available for chain-growth polymerization or post-polymerization modification.

This compound can be employed as a monomer to construct various polymer architectures. In copolymerization, it can be reacted with other monomers to introduce both hydroxyl and vinyl functionalities into the polymer backbone. For instance, its incorporation into polyester (B1180765) chains through condensation with dicarboxylic acids can yield unsaturated polyesters. These materials can be further processed or crosslinked through their pendant double bonds.

The structure of this compound also lends itself to the synthesis of hyperbranched polymers. Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. frontiersin.orgsemanticscholar.org The A2B2-type nature of this compound (where the two hydroxyl groups 'A' and the two vinyl groups 'B' can react under different polymerization conditions) allows for the one-pot synthesis of hyperbranched structures. For example, polycondensation of the hydroxyl groups with a tricarboxylic acid (a B3 monomer) could lead to a hyperbranched polyester with pendant vinyl groups. cjps.org Alternatively, a self-condensing vinyl polymerization approach could be envisioned where the hydroxyl groups are derivatized to initiate polymerization of the vinyl groups.

Table 1: Potential Polymeric Architectures from this compound

| Polymer Architecture | Polymerization Method | Key Features |

|---|---|---|

| Unsaturated Copolymers | Step-growth copolymerization (e.g., with dicarboxylic acids) | Introduces vinyl functionality for crosslinking or modification. |

| Hyperbranched Polyesters | Polycondensation with multifunctional monomers (e.g., tricarboxylic acids) | High degree of branching, numerous terminal groups, low viscosity. |

| Crosslinked Networks | Radical polymerization of vinyl groups after initial polymerization | Enhanced mechanical strength and thermal stability. |

The vinyl groups in polymers derived from this compound serve as reactive sites for crosslinking, which can significantly enhance the mechanical and thermal properties of the material. researchgate.net Crosslinking creates a three-dimensional network structure, transforming a linear or branched polymer into a more rigid and robust thermoset. The density of crosslinking can be controlled by the concentration of the diene monomer in the polymer backbone, allowing for the tuning of properties such as hardness, elasticity, and solvent resistance. researchgate.net For instance, unsaturated polyesters synthesized from this diol can be crosslinked by free-radical polymerization initiated by heat or radiation. allindianpatents.com

Furthermore, the pendant vinyl groups can be utilized for post-polymerization modification through various chemical reactions, such as thiol-ene chemistry or epoxidation. This allows for the introduction of a wide range of functional groups, further tailoring the polymer's properties for specific applications.

As the demand for sustainable materials grows, the development of polymers from renewable resources is of paramount importance. ox.ac.ukmdpi.com this compound can be potentially derived from bio-based sources, making it an attractive monomer for the synthesis of biodegradable and bio-based polymers. Aliphatic polyesters, for example, are known for their biodegradability. researchgate.netrsc.org The polycondensation of this compound with bio-derived dicarboxylic acids, such as succinic acid or adipic acid, would result in the formation of bio-based unsaturated polyesters. wikipedia.org These polymers could find applications in areas where biodegradability is desired, such as in packaging materials or biomedical devices.